molecular formula C23H27NO3 B5963490 1'-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B5963490
M. Wt: 365.5 g/mol
InChI Key: VNELSWDTGNDESX-UHFFFAOYSA-N
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Description

1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The compound contains a 3,4,5-trimethoxyphenyl group, which is known for its electron-rich properties and is often found in biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxyphenyl group. This group can be synthesized through the methylation of gallic acid derivatives. The spiro[indene-1,4’-piperidine] core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is unique due to its spiro structure, which provides a distinct three-dimensional arrangement that can enhance its binding affinity to molecular targets. This structural uniqueness makes it a valuable compound for research in drug development and other scientific applications .

Properties

IUPAC Name

1'-[(3,4,5-trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-25-20-14-17(15-21(26-2)22(20)27-3)16-24-12-10-23(11-13-24)9-8-18-6-4-5-7-19(18)23/h4-9,14-15H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNELSWDTGNDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3(CC2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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